1-Phenylpropane-1,2-diol

Catalog No.
S598594
CAS No.
1855-09-0
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpropane-1,2-diol

CAS Number

1855-09-0

Product Name

1-Phenylpropane-1,2-diol

IUPAC Name

1-phenylpropane-1,2-diol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3

InChI Key

MZQZXSHFWDHNOW-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)O

Synonyms

1,2-dihydroxy-1-phenylpropane, 1,2-dihydroxy-1-phenylpropane, (R*,R*)-isomer, 1,2-dihydroxy-1-phenylpropane, (R*,S*)-isomer, 1-phenoxy-2-propanol

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O

The exact mass of the compound 1,2-Propanediol, 1-phenyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenylpropane-1,2-diol (CAS 1855-09-0) is a highly valuable chiral vicinal diol characterized by a propane backbone flanked by a phenyl ring and a terminal methyl group. This specific structural motif makes it an essential building block in organic synthesis, particularly for the production of chiral active pharmaceutical ingredients (APIs) such as nor(pseudo)ephedrine derivatives. For industrial buyers and synthetic chemists, procuring stereopure grades of this exact compound directly bypasses the severe process bottlenecks and low selectivities associated with in-house asymmetric reductions of its diketone precursors [1].

Generic substitution of 1-phenylpropane-1,2-diol fails primarily due to strict structural requirements in downstream API synthesis. Replacing it with the cheaper styrene glycol (1-phenyl-1,2-ethanediol) results in the loss of the terminal methyl group, completely preventing the formation of the 3-carbon propanolamine pharmacophore required for ephedrine-class alkaloids. Furthermore, attempting to substitute the diol with its oxidized precursor, 1-phenyl-1,2-propanedione, forces manufacturers to perform complex asymmetric hydrogenations. Standard chemical reductions of this dione typically yield intractable mixtures of up to eight different hydroxyketone and diol isomers, requiring cost-prohibitive chiral chromatography to isolate the target stereoisomer [1].

Bypassing Low-Selectivity Dione Hydrogenation

Procuring stereopure 1-phenylpropane-1,2-diol eliminates the need for in-house asymmetric reduction of 1-phenyl-1,2-propanedione. Chemical hydrogenation using standard chiral catalysts (e.g., cinchonidine-modified Pt or Ir catalysts) often yields complex mixtures, generating up to eight competing hydroxyketone and diol byproducts with moderate enantiomeric excess. In contrast, procuring the pre-synthesized biocatalytic product guarantees >95% target isomer content, saving significant downstream purification costs and yield losses [1].

Evidence DimensionReaction mixture complexity and target isomer yield
Target Compound DataProcured as >95% pure specific stereoisomer
Comparator Or BaselineIn-house catalyzed dione reduction (yields mixture of 8 compounds)
Quantified DifferenceEliminates up to 7 chiral/regio-byproducts
ConditionsStandard chemical hydrogenation vs. direct procurement of stereopure diol

Purchasing the stereopure diol directly prevents severe yield losses and eliminates the need for complex chiral chromatography during API synthesis.

Essential 3-Carbon Backbone for Nor(pseudo)ephedrine Synthesis

1-Phenylpropane-1,2-diol possesses the exact C6-C3 skeleton required for synthesizing ephedrine and norephedrine derivatives. Attempts to substitute this with the closely related styrene glycol (1-phenyl-1,2-ethanediol) fail because styrene glycol lacks the terminal C3 methyl group. This missing methyl group means styrene glycol cannot be converted into the propanolamine pharmacophore essential for these bronchodilator and decongestant APIs [1].

Evidence DimensionSuitability for ephedrine-class API synthesis
Target Compound Data1-Phenylpropane-1,2-diol (Contains required C3 methyl group)
Comparator Or BaselineStyrene glycol (Lacks C3 methyl group)
Quantified DifferenceBinary (100% compatible vs. 0% compatible)
ConditionsDownstream amination to propanolamine derivatives

Buyers targeting ephedrine-related pharmaceuticals must procure the propane-1,2-diol backbone; ethanediol analogs are non-viable structural substitutes.

Differentiated Steric Bulk for Chiral Auxiliaries

When utilized as a chiral auxiliary or ligand backbone, 1-phenylpropane-1,2-diol offers a highly differentiated steric environment due to the presence of both a bulky phenyl ring and a smaller methyl group. Compared to symmetric aliphatic diols like 2,3-butanediol, the phenyl ring provides critical pi-stacking capabilities and enhanced steric shielding, which are vital for maximizing diastereomeric excess in downstream asymmetric transformations[1].

Evidence DimensionSteric differentiation at chiral centers
Target Compound DataAsymmetric bulk (Phenyl vs. Methyl)
Comparator Or Baseline2,3-Butanediol (Symmetric Methyl vs. Methyl)
Quantified DifferenceProvides pi-stacking and unequal steric shielding
ConditionsApplication as a chiral auxiliary in asymmetric synthesis

The distinct steric difference between the two chiral centers allows for higher precision in asymmetric induction compared to symmetric aliphatic diols.

Precursor for Nor(pseudo)ephedrine APIs

Directly following from its specific C6-C3 structure, this compound is the required chiral building block for synthesizing propanolamine-based bronchodilators and decongestants, avoiding the structural dead-end of styrene glycol [1].

Chiral Auxiliary Design in Asymmetric Synthesis

Utilized in the design of chiral ligands and auxiliaries where the highly differentiated steric bulk (phenyl vs. methyl) provides higher asymmetric induction and pi-stacking capabilities compared to simple aliphatic diols [2].

Analytical Standard for Biocatalytic Cascade Optimization

Serves as a critical stereopure reference standard to quantify the enantiomeric and diastereomeric excess of novel multi-enzyme reduction cascades targeting vicinal diols, bypassing the complex mixtures generated by chemical hydrogenation [3].

XLogP3

1.1

Other CAS

1855-09-0

Wikipedia

Erythro-1-Phenylpropane-1,2-diol

General Manufacturing Information

1,2-Propanediol, 1-phenyl-: INACTIVE

Dates

Last modified: 08-15-2023
Ayer, William A.; Trifonov, Latchezar S.; Metabolites of Peniophora polygonia, Part 2. Some Aromatic Compounds, Journal of Natural Products, 561, 85-89. DOI:10.1021/np50091a012

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